molecular formula C29H48O B075799 Adiantone CAS No. 1253-69-6

Adiantone

Cat. No. B075799
CAS RN: 1253-69-6
M. Wt: 412.7 g/mol
InChI Key: DCBAVUVLEYSTPU-LMDOITEXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Adiantone is a naturally occurring compound found in the Adiantum capillus-veneris plant. It has been extensively studied for its potential applications in scientific research due to its unique biochemical and physiological effects. Adiantone has been found to have a wide range of benefits in laboratory experiments and is currently being investigated for its potential use in various fields of research.

Scientific Research Applications

Ethnobotanical and Pharmacological Profile of Adiantum capillus-veneris

Adiantum capillus-veneris, a common plant in indigenous medicine, contains adiantone among other secondary metabolites. It exhibits a range of pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, hypoglycemic, antioxidant, antiproliferative, antidermatitis, neuroprotective, and anticholesterolemic properties (R. Vadi, V. Manisha, K. Swati, 2017).

Novel Triterpenes from Adiantum venustum

In Adiantum venustum, a small fern found in the Himalaya, Kashmir, and Shimla, novel triterpenes including adiantone have been isolated. These compounds contribute to the plant's medicinal properties used for treating various ailments like biliousness, inflammatory diseases, and headaches (N. Chopra, M. Alam, Mohammed Ali, 2001).

Triterpenes from Adiantum incisum

Adiantum incisum contains adiantone among other triterpenes. These compounds have been identified for the first time in this species, expanding our understanding of its chemical composition and potential therapeutic applications (S. Hayat, Atta‐ur‐ Rahman, M. Choudhary, K. Khan, H. Latif, E. Bayer, 2002).

Triterpenoids from Adiantum edgeworthii

Adiantum edgeworthii's leaves have yielded triterpenoids including adiantone. These discoveries contribute to the understanding of the plant's chemical diversity and potential medicinal uses (K. Shiojima, H. Ageta, 1994).

properties

CAS RN

1253-69-6

Product Name

Adiantone

Molecular Formula

C29H48O

Molecular Weight

412.7 g/mol

IUPAC Name

1-[(3S,3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-3-yl]ethanone

InChI

InChI=1S/C29H48O/c1-19(30)20-11-16-26(4)21(20)12-17-28(6)23(26)9-10-24-27(5)15-8-14-25(2,3)22(27)13-18-29(24,28)7/h20-24H,8-18H2,1-7H3/t20-,21+,22+,23-,24-,26+,27+,28-,29-/m1/s1

InChI Key

DCBAVUVLEYSTPU-LMDOITEXSA-N

Isomeric SMILES

CC(=O)[C@H]1CC[C@]2([C@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C)C

SMILES

CC(=O)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C

Canonical SMILES

CC(=O)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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